N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. This compound has attracted significant attention in recent years due to its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets, depending on their specific structural modifications .
Mode of Action
Compounds with the imidazo[1,2-a]pyridine core are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, are known to interact with various biochemical pathways, depending on their specific structural features .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological effects, suggesting that this compound may have diverse cellular impacts .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide in lab experiments is its selectivity for the histamine H4 receptor. This allows researchers to study the specific effects of blocking the histamine H4 receptor without affecting other histamine receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide. One area of research is the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease settings. Finally, the development of more water-soluble formulations of this compound could improve its utility in lab experiments and clinical settings.
Synthesemethoden
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide involves a multi-step process. The first step involves the synthesis of 2-amino-4,6-dimethylpyridine-3-carboxylic acid, which is then reacted with 2-chloro-5-nitrobenzaldehyde to form 2-(2-chloro-5-nitrophenyl)-4,6-dimethylpyridine-3-carboxylic acid. This compound is then reacted with 2-amino-3-(3-methylbutanamido)benzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory and anti-allergic effects, making it a potential treatment for asthma, allergic rhinitis, and inflammatory bowel disease. Additionally, this compound has been shown to have analgesic effects, making it a potential treatment for pain.
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)9-16(22)19-14-6-3-5-13(10-14)15-11-21-8-4-7-18-17(21)20-15/h3-8,10-12H,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGTUVIKSBTMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.